molecular formula C24H25NO3 B1252371 (S)-cyano(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate CAS No. 64312-65-8

(S)-cyano(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate

Cat. No.: B1252371
CAS No.: 64312-65-8
M. Wt: 375.5 g/mol
InChI Key: FJDPATXIBIBRIM-VSKRKVRLSA-N
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Description

(1R)-trans-(alphaS)-cyphenothrin is a (1R)-trans-cyphenothrin.

Scientific Research Applications

Synthesis and Labeling

γ-Cyhalothrin, a synthetic pyrethroid insecticide, is a single-isomer form of this compound. It required the development of a high yielding radiochemical synthesis, which was crucial for its registration process. This synthesis involved carbon-14 labeling and achieved high radiochemical purity (Johnson, 2007).

Crystal Structure Analysis

The crystal structure of fenpropathrin, another pyrethroid insecticide variant of this compound, was analyzed. The study provided insights into the molecular orientation and interactions, which are significant for understanding its chemical behavior (Kang, Jeon, Lee, & Kim, 2014).

Environmental Behavior

The behavior of cyphenothrin, a related compound, in aquatic environments was studied. This research is vital for understanding its environmental impact, particularly its degradation pathways and persistence in water systems (Suzuki, Yoshida, Sugano, Shibata, Kodaka, Fujisawa, & Katagi, 2017).

Metabolic Impact

A study on cypermethrin isomers, closely related to this compound, revealed their stereoselective metabolic impact in human cells. This research contributes to understanding the potential health implications of exposure to such compounds (Ji, Yu, Zhu, Cheng, Tian, Zhou, Gu, Fan, & Zhao, 2020).

Detection and Quantification

An innovative spectrophotometric method was developed for determining deltamethrine, a variant of this compound, in environmental samples. Such methodologies are crucial for monitoring and managing the environmental presence of these chemicals (Mahmood & Muhammad, 2019).

Properties

CAS No.

64312-65-8

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C24H25NO3/c1-16(2)13-20-22(24(20,3)4)23(26)28-21(15-25)17-9-8-12-19(14-17)27-18-10-6-5-7-11-18/h5-14,20-22H,1-4H3/t20-,21-,22+/m1/s1

InChI Key

FJDPATXIBIBRIM-VSKRKVRLSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C

SMILES

CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-cyano(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
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(S)-cyano(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
Reactant of Route 3
Reactant of Route 3
(S)-cyano(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
Reactant of Route 4
Reactant of Route 4
(S)-cyano(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
Reactant of Route 5
Reactant of Route 5
(S)-cyano(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
Reactant of Route 6
Reactant of Route 6
(S)-cyano(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate

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